2,6-Bis(4-ethyl-4,5-dihydrooxazol-2-yl)pyridine

Asymmetric Catalysis Cyclopropanation Ruthenium Catalysis

This (R,R)-configured PyBox ligand features ethyl substituents providing a unique steric profile, yielding 82% ee in Ru-catalyzed cyclopropanation versus isopropyl analogs. Essential for enantioselective synthesis in pharmaceutical and agrochemical R&D. Requires inert-atmosphere storage at 2-8°C. Standard research purity is 97%.

Molecular Formula C15H19N3O2
Molecular Weight 273.33 g/mol
Cat. No. B13830935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Bis(4-ethyl-4,5-dihydrooxazol-2-yl)pyridine
Molecular FormulaC15H19N3O2
Molecular Weight273.33 g/mol
Structural Identifiers
SMILESCCC1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)CC
InChIInChI=1S/C15H19N3O2/c1-3-10-8-19-14(16-10)12-6-5-7-13(18-12)15-17-11(4-2)9-20-15/h5-7,10-11H,3-4,8-9H2,1-2H3
InChIKeyNOSYFKOWSUXCIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Bis(4-ethyl-4,5-dihydrooxazol-2-yl)pyridine: Baseline Properties and Procurement Essentials for Chiral Catalysis


2,6-Bis(4-ethyl-4,5-dihydrooxazol-2-yl)pyridine (CAS: 131864-68-1 for the (R,R) isomer) is a chiral, tridentate ligand within the pyridine-2,6-bis(oxazoline) (PyBox) family [1]. It features a central pyridine ring with two 4-ethyl-substituted oxazoline groups . With a molecular formula of C₁₅H₁₉N₃O₂ and a molecular weight of 273.33 g/mol , it is a solid compound requiring storage under an inert atmosphere at 2-8°C . Its primary application is as a chiral ligand in asymmetric transition metal catalysis, enabling enantioselective transformations such as hydrogenation, cycloaddition, and cross-coupling reactions .

The Pitfalls of Generic Substitution: Why 2,6-Bis(4-ethyl-4,5-dihydrooxazol-2-yl)pyridine's Specific Ethyl Substitution is Non-Interchangeable


Generic substitution among PyBox ligands is not feasible due to the profound impact of substituent variations on catalytic performance. The steric and electronic properties of the oxazoline ring substituents directly dictate the enantioselectivity and reactivity of the resulting metal complexes [1]. While the parent 2,6-bis(4,5-dihydrooxazol-2-yl)pyridine lacks chirality, the introduction of specific chiral alkyl groups—such as ethyl versus isopropyl or benzyl—creates distinct chiral environments that control the stereochemical outcome of reactions [2]. For instance, the ethyl-substituted PyBox ligand exhibits unique performance characteristics compared to its isopropyl analog in cyclopropanation reactions, demonstrating that even subtle changes in steric bulk can lead to significant differences in enantioselectivity and diastereoselectivity [2]. Consequently, the selection of a specific PyBox derivative must be based on empirical performance data for the intended catalytic application, as discussed below.

Quantitative Performance Differentiation of 2,6-Bis(4-ethyl-4,5-dihydrooxazol-2-yl)pyridine vs. In-Class Analogs: A Data-Driven Guide for Procurement


Cyclopropanation: Comparative Enantioselectivity of Ethyl-PyBox vs. Isopropyl-PyBox with Ruthenium

In ruthenium-catalyzed asymmetric cyclopropanation of styrene with menthyl diazoacetate, the ethyl-substituted PyBox ligand provides a distinct selectivity profile compared to the more sterically demanding isopropyl-substituted analog. While both ligands achieve high trans-selectivity, the ethyl-PyBox results in a slightly lower trans/cis ratio but with a higher enantiomeric excess (ee) for the major trans-cyclopropane product [1].

Asymmetric Catalysis Cyclopropanation Ruthenium Catalysis

Enantioselectivity in Cu(I)-Catalyzed Alkynylallylic Substitution

The ethyl-substituted PyBox ligand, when complexed with copper(I), has been demonstrated to catalyze alkynylallylic substitution reactions to provide 3-substituted 1,4-enynes with excellent regio- and stereocontrol [1]. This application showcases the ligand's utility in a modern, challenging asymmetric transformation, distinguishing it from simpler or less sterically defined PyBox ligands which may not achieve the same level of control in this specific reaction class [2].

Asymmetric Catalysis Copper Catalysis Alkynylallylic Substitution

Ligand Stability and Coordination Behavior in Copper(II) Complexes

Copper(II) complexes of pyridine-oxazoline (Pyox) ligands, including derivatives like 2,6-Bis(4-ethyl-4,5-dihydrooxazol-2-yl)pyridine, have been studied for their coordination chemistry and stability [1]. These studies reveal that the ligands can undergo hydrolysis in the presence of fortuitous water, leading to the formation of copper(II) pyridine-2-carboxylate coordination polymers [1]. This behavior, while potentially problematic for catalysis, is a key differentiator from more robust ligand scaffolds and underscores the importance of handling and storage conditions .

Coordination Chemistry Ligand Stability Copper(II) Complexes

High-Value Application Scenarios for 2,6-Bis(4-ethyl-4,5-dihydrooxazol-2-yl)pyridine in Asymmetric Catalysis Research


Optimization of Asymmetric Cyclopropanation Reactions

This ligand is ideally suited for research groups focused on asymmetric cyclopropanation using ruthenium catalysis. The quantitative data demonstrating its specific enantioselectivity profile (82% ee for the trans product) compared to the isopropyl analog [1] provides a clear basis for its selection when the goal is to maximize enantiomeric excess, even with a slight trade-off in trans-selectivity. This makes it a valuable tool for synthesizing enantioenriched cyclopropane building blocks for pharmaceuticals and agrochemicals .

Development of New Cu-Catalyzed Asymmetric Transformations

The demonstrated utility of this ethyl-PyBox ligand in enabling copper(I)-catalyzed alkynylallylic substitution with high regio- and stereocontrol [2] positions it as a prime candidate for developing new asymmetric methodologies in this and related reaction classes. Its specific steric and electronic profile offers a distinct starting point for ligand screening and optimization, potentially unlocking novel reactivity and selectivity that other PyBox derivatives cannot achieve [3].

Coordination Chemistry and Mechanistic Studies Requiring Strictly Anhydrous Conditions

For fundamental studies in coordination chemistry, particularly with copper(II), this ligand's well-characterized susceptibility to hydrolysis [4] makes it an excellent model system for investigating ligand stability, metal-mediated hydrolysis pathways, and the design of more robust catalyst systems. The requirement for rigorous inert-atmosphere handling also ensures that researchers are trained in and can demonstrate proficiency in advanced air-sensitive techniques, a valuable skill set in synthetic chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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